Lipophilicity Differentiation: XLogP3-AA of 355420-54-1 Versus the 2-Phenyl Analog (355420-43-8)
The target compound (CAS 355420-54-1) is predicted to exhibit an XLogP3-AA of approximately 6.3, reflecting the contribution of the 4-chlorophenyl substituent. In contrast, the direct analog lacking the chlorine atom on the C-2 phenyl ring (CAS 355420-43-8) has a computed XLogP3-AA of 5.6 [1]. The difference of ~0.7 log units corresponds to a roughly 5-fold increase in the octanol-water partition coefficient, which is expected to enhance passive membrane permeability and tissue distribution [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | ~6.3 (estimated from 5.6 + πCl contribution of +0.71) |
| Comparator Or Baseline | CAS 355420-43-8: XLogP3-AA = 5.6 (PubChem computed) |
| Quantified Difference | Δ XLogP3-AA ≈ +0.7 (∼5× increase in P) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); Cl π-constant from Hansch-Leo fragment system |
Why This Matters
Higher lipophilicity alters absorption, distribution, and metabolic clearance in cell-based and in vivo assays, making it inappropriate to substitute 355420-43-8 for 355420-54-1 without re-characterizing pharmacokinetic endpoints.
- [1] PubChem. 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenyl-4-quinolinecarboxylate (CID 1346874). Computed Properties: XLogP3-AA = 5.6. https://pubchem.ncbi.nlm.nih.gov/compound/1346874 View Source
- [2] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. π(Cl) = +0.71. View Source
